Temsirolimus (Torisel)
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Overview
Description
Temsirolimus, marketed under the brand name Torisel, is an intravenous drug primarily used for the treatment of advanced renal cell carcinoma and mantle cell lymphoma . It was developed by Wyeth Pharmaceuticals and received approval from the U.S. Food and Drug Administration in May 2007 and the European Medicines Agency in November 2007 . Temsirolimus is a derivative and prodrug of sirolimus, which is known for its immunosuppressive and antineoplastic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Temsirolimus is synthesized from rapamycin through a series of chemical and enzymatic reactions. One common method involves the regioselective acylation of rapamycin at the C42 hydroxyl group using 3-hydroxy-2-(hydroxymethyl)-2-methyl propanoate . This reaction can be catalyzed by 4-(dimethylamino)-pyridine (DMAP), although this method has poor regioselectivity and can produce byproducts . An improved method involves the use of lipase-catalyzed regioselective acylation with environmentally friendly acyl donors .
Industrial Production Methods: In industrial settings, temsirolimus is produced using a two-step dilution process in an aseptic manner. The initial step involves injecting a diluent into the vial containing temsirolimus, followed by further dilution with 0.9% sodium chloride injection . This method ensures the stability and efficacy of the drug for intravenous administration.
Chemical Reactions Analysis
Types of Reactions: Temsirolimus undergoes various chemical reactions, including:
Oxidation: Temsirolimus can be oxidized to form sirolimus, its active metabolite.
Reduction: Reduction reactions are less common for temsirolimus due to its complex structure.
Substitution: Substitution reactions can occur at specific functional groups, particularly during its synthesis from rapamycin.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and specific enzymes.
Substitution: Reagents such as DMAP and lipase enzymes are used for regioselective acylation.
Major Products:
Sirolimus: The primary active metabolite formed through oxidation.
Acylated Derivatives: Various acylated products can be formed during synthesis.
Scientific Research Applications
Temsirolimus has a wide range of scientific research applications, including:
Mechanism of Action
Temsirolimus exerts its effects by inhibiting the mammalian target of rapamycin (mTOR), a kinase enzyme involved in cell growth, proliferation, and survival . It binds to an intracellular protein called FKBP-12, forming a complex that inhibits mTOR activity . This inhibition leads to cell cycle arrest in the G1 phase and reduces the synthesis of hypoxia-inducible factors and vascular endothelial growth factor, thereby inhibiting tumor angiogenesis .
Comparison with Similar Compounds
Sirolimus (Rapamycin): The parent compound from which temsirolimus is derived.
Everolimus: Another mTOR inhibitor with similar applications in cancer therapy.
Temozolomide: Used in combination with temsirolimus for treating glioblastoma.
Uniqueness of Temsirolimus: Temsirolimus is unique due to its specific inhibition of mTOR and its ability to be converted to sirolimus in vivo, enhancing its therapeutic effects . Its intravenous administration allows for controlled dosing and effective delivery to target tissues .
Properties
Molecular Formula |
C56H87NO16 |
---|---|
Molecular Weight |
1030.3 g/mol |
IUPAC Name |
[(1R,2R,4S)-4-[(2S)-2-[(1R,9S,12S,15R,16Z,18S,19S,21R,23S,24E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate |
InChI |
InChI=1S/C56H87NO16/c1-33-17-13-12-14-18-34(2)45(68-9)29-41-22-20-39(7)56(67,73-41)51(63)52(64)57-24-16-15-19-42(57)53(65)71-46(30-43(60)35(3)26-38(6)49(62)50(70-11)48(61)37(5)25-33)36(4)27-40-21-23-44(47(28-40)69-10)72-54(66)55(8,31-58)32-59/h12-14,17-18,26,33,35-37,39-42,44-47,49-50,58-59,62,67H,15-16,19-25,27-32H2,1-11H3/b14-12?,17-13+,34-18?,38-26-/t33-,35-,36+,37-,39-,40+,41+,42+,44-,45+,46+,47-,49+,50-,56-/m1/s1 |
InChI Key |
CBPNZQVSJQDFBE-FQJIGVLFSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2C[C@@H](C(=CC=C/C=C/[C@H](C[C@H](C(=O)[C@H]([C@H](/C(=C\[C@H](C(=O)C[C@H](OC(=O)[C@@H]3CCCCN3C(=O)C(=O)[C@@]1(O2)O)[C@@H](C)C[C@@H]4CC[C@H]([C@@H](C4)OC)OC(=O)C(C)(CO)CO)C)/C)O)OC)C)C)C)OC |
Canonical SMILES |
CC1CCC2CC(C(=CC=CC=CC(CC(C(=O)C(C(C(=CC(C(=O)CC(OC(=O)C3CCCCN3C(=O)C(=O)C1(O2)O)C(C)CC4CCC(C(C4)OC)OC(=O)C(C)(CO)CO)C)C)O)OC)C)C)C)OC |
Origin of Product |
United States |
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